molecular formula C7H15NO2 B8428276 (2RS,4S)-2-amino-4-methyl hexanoic acid

(2RS,4S)-2-amino-4-methyl hexanoic acid

Cat. No.: B8428276
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS,4S)-2-amino-4-methyl hexanoic acid is a chiral, non-proteinogenic amino acid of interest in chemical and biochemical research. This compound features a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol . The (2RS,4S) stereochemistry indicates a racemic mixture at the 2-carbon position with a defined (S) configuration at the 4-carbon, which is valuable for studying stereospecificity in biological systems and as a building block for the synthesis of more complex peptides and peptidomimetics . Chiral amino acids like this one serve as critical tools in medicinal chemistry for the exploration of structure-activity relationships and in the development of novel pharmaceutical compounds. The presence of the methyl side chain at the 4-position contributes unique steric and hydrophobic properties, making it a useful probe for investigating enzyme active sites and metabolic pathways. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access structure data files (SDF/MOL) and detailed structural information through public chemical databases .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(4S)-2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6?/m0/s1

InChI Key

MBZXSJWDBIIBLL-ZBHICJROSA-N

Isomeric SMILES

CC[C@H](C)CC(C(=O)O)N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound’s structural uniqueness lies in its combination of amino and carboxylic acid functional groups with a 4-methyl branch. Key analogues include:

  • 4-Methylhexanoic Acid (C₇H₁₄O₂): Lacks the amino group but shares the 4-methyl branch. Used in antibacterial peptide conjugates, where branching enhances membrane interaction .
  • (2R,4S)-2,4-Dimethylhexanoic Acid (C₈H₁₆O₂): Features an additional methyl group at position 2. Synthesized via stereoselective alkylation, highlighting methodologies relevant to the target compound’s synthesis .
  • Leucine (C₆H₁₃NO₂): A proteinogenic amino acid with a 4-methyl branch but shorter chain. Demonstrates the importance of methyl positioning in biological activity (e.g., protein synthesis).
2.2 Physicochemical Properties
Property (2RS,4S)-2-Amino-4-Methyl Hexanoic Acid 4-Methylhexanoic Acid Leucine
Molecular Formula C₇H₁₅NO₂ C₇H₁₄O₂ C₆H₁₃NO₂
Functional Groups Amino, Carboxylic Carboxylic Amino, Carboxylic
Solubility Likely polar (amino group) Low in water High in water
Bioactivity Potential pharmaceutical use Antibacterial Protein synthesis

However, the racemic 2-amino configuration may complicate crystallization or biological interactions.

Q & A

Q. What are the optimal synthetic routes for (2RS,4S)-2-amino-4-methyl hexanoic acid, and how can stereochemical purity be ensured?

Synthesis typically involves multi-step strategies, including:

  • Chiral auxiliary methods : Use of (S)- or (R)-configured precursors to control the 4S stereocenter. For example, Evans oxazolidinones can direct asymmetric alkylation .
  • Protection-deprotection sequences : Temporary protection of the amino group (e.g., with Boc or Fmoc) to prevent side reactions during methyl group introduction at C4 .
  • Resolution techniques : Racemic mixtures (2RS) may require chiral chromatography (e.g., using cellulose-based CSPs) or enzymatic resolution to isolate enantiomers .
Key Step Reagents/Conditions Purpose
Amino protectionBoc₂O, DMAP, DCMPrevents undesired nucleophilic reactions
Methylation at C4MeI, LDA, THF (-78°C)Introduces methyl group stereoselectively
DeprotectionTFA/DCM (1:1)Cleaves Boc group for final product

Q. How can the structure of this compound be rigorously characterized?

  • NMR spectroscopy :
    • ¹H NMR : Methyl group at C4 appears as a triplet (~δ 1.2–1.4 ppm), while the α-proton (C2) resonates as a multiplet (δ 3.1–3.4 ppm) due to coupling with NH₂ .
    • ¹³C NMR : C4 methyl carbon at ~δ 20–22 ppm; C2 (amine-bearing carbon) at δ 45–50 ppm .
  • Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns confirm backbone integrity .
  • X-ray crystallography : Resolves absolute configuration for the 4S stereocenter .

Q. What biological assays are suitable for evaluating its potential as a DPP-IV inhibitor?

  • Enzyme inhibition assays :
    • Incubate with recombinant DPP-IV and fluorogenic substrate (e.g., Gly-Pro-AMC). Measure fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) to calculate IC₅₀ .
    • Compare inhibition kinetics (Kᵢ) with sitagliptin as a positive control.
  • Cellular assays : Test glucose uptake in C2C12 myotubes or insulin secretion in pancreatic β-cells .

Q. How should researchers handle stability challenges during storage?

  • Storage conditions :
    • Lyophilized form: -20°C under argon to prevent oxidation.
    • Solution: pH 6–7 buffer (e.g., PBS) at 4°C; avoid freeze-thaw cycles .
  • Degradation monitoring : Use HPLC with a C18 column (UV detection at 210 nm) to track hydrolysis or racemization .

Q. What role does the 4S methyl group play in its physicochemical properties?

  • Lipophilicity : The methyl group increases logP by ~0.5 units compared to unmethylated analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Steric effects : Hinders rotation around the C3-C4 bond, stabilizing specific conformers critical for enzyme binding .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of the 4S isomer be quantified?

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA:TFA = 90:10:0.1); retention times differ by 2–3 minutes for (4S) vs. (4R) .
  • Circular dichroism (CD) : Peaks at 220–230 nm correlate with 4S configuration; quantify ee via ellipticity ratios .

Q. What are the degradation pathways under acidic/basic conditions?

  • Forced degradation studies :
    • Acidic (0.1 M HCl, 60°C): Hydrolysis of the amino group to form hexanoic acid derivatives (LC-MS confirms m/z 116.16 fragment) .
    • Basic (0.1 M NaOH, 60°C): Racemization at C2 detected via chiral HPLC .

Q. Can computational modeling predict its binding mode to DPP-IV?

  • Molecular docking (AutoDock Vina) : The 4S methyl group occupies a hydrophobic pocket near Tyr547, while the amino group forms hydrogen bonds with Glu205 and Glu206 .
  • MD simulations (GROMACS) : 100-ns trajectories show stable binding with RMSD < 2 Å .

Q. How does the compound interact with serum albumin in pharmacokinetic studies?

  • Fluorescence quenching assays : Incubate with BSA; calculate binding constants (Kₐ ~ 10⁴ M⁻¹) via Stern-Volmer plots .
  • Competitive displacement : Warfarin or ibuprofen reduces binding by 30–40%, suggesting Site I or II interactions .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

  • Low-temperature coupling : Use DIC/HOBt at 4°C to minimize epimerization at C2 .
  • Pseudoproline dipeptides : Incorporate (2RS,4S)-residue with oxazolidine auxiliaries to stabilize the backbone .

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